Cyclobutanone, 2,2-dichloro-4-methoxy-
Description
Contextualization of Cyclobutanone (B123998) Scaffolds in Modern Chemical Research
Cyclobutanone derivatives are far more than mere chemical curiosities; they are valuable building blocks in the synthesis of complex organic molecules. Their utility stems from the inherent ring strain within the four-membered carbocycle, which provides a thermodynamic driving force for a variety of chemical transformations. pressbooks.publibretexts.org Organic chemists have harnessed this reactivity, employing cyclobutanones as key intermediates in the total synthesis of numerous natural products and bioactive molecules.
The cyclobutanone framework can be strategically manipulated through several reaction pathways. These include:
Ring-expansion reactions: A cornerstone of cyclobutanone chemistry, allowing for the construction of five-membered rings such as cyclopentanones, γ-butyrolactones, and γ-butyrolactams.
Ring-opening reactions: The strain can be released through cleavage of the ring, providing access to linear, functionalized acyclic compounds that might be difficult to synthesize via other routes. pressbooks.pub
Cycloaddition reactions: The enone moiety within some cyclobutenones (an unsaturated analog) makes them excellent partners in Diels-Alder reactions, benefiting from the release of ring strain in the transition state.
Rearrangements: Under thermal or photochemical conditions, the cyclobutanone skeleton can undergo various rearrangements to yield intricate molecular structures.
The accessibility of cyclobutanones, often through [2+2] cycloaddition reactions, further enhances their appeal as synthetic intermediates. wikipedia.org This method allows for the direct combination of two simple precursors—a ketene (B1206846) and an alkene—to rapidly assemble the four-membered ring with a high degree of control over substitution patterns.
Significance of Dichlorinated and Methoxy-Substituted Cyclobutanones as Synthetic Intermediates
The specific substitution pattern of 2,2-Dichloro-4-methoxycyclobutanone imparts a unique combination of reactivity and synthetic potential. The presence of the geminal dichloro group at the C2 position, adjacent to the carbonyl, is particularly significant. These chlorine atoms profoundly influence the ketone's chemical behavior, primarily by enhancing the electrophilicity of the carbonyl carbon and activating the ring for subsequent transformations.
Research has shown that α,α-dichlorocyclobutanones are exceptionally useful precursors for regioselective one-carbon ring expansions. The two chlorine atoms not only accelerate the rate of these reactions but also exert strong control over the regiochemical outcome, directing the migration of the more substituted carbon atom. This controlled expansion is a powerful tool for synthesizing highly substituted five-membered carbocycles and heterocycles, which are prevalent motifs in natural products.
The methoxy (B1213986) group at the C4 position, derived from the use of an enol ether like methyl vinyl ether in the initial cycloaddition, also plays a crucial role. wikipedia.org Enol ethers are electron-rich alkenes, making them highly reactive partners in [2+2] cycloadditions with electron-poor ketenes, such as dichloroketene (B1203229). The resulting methoxy substituent in the product can serve as a handle for further functionalization or can influence the stereochemical outcome of subsequent reactions. The combination of the activating dichloro groups and the strategically placed methoxy substituent makes 2,2-Dichloro-4-methoxycyclobutanone a specialized and powerful intermediate for advanced organic synthesis.
Overview of Strained Ring Systems in Chemical Transformations
Strained ring systems, such as cyclobutanes and the even more strained cyclopropanes, possess higher internal energy compared to their acyclic or larger-ring counterparts. libretexts.org This excess energy, known as ring strain, is a consequence of deviations from ideal bonding geometries. researchgate.net It is primarily composed of two factors:
Angle Strain: This arises from the compression of bond angles within the ring from the ideal sp³ tetrahedral angle of 109.5°. In cyclobutane (B1203170), the internal C-C-C angles are forced to be approximately 90°, leading to significant angle strain. wikipedia.org This results in weaker C-C bonds due to less effective orbital overlap. masterorganicchemistry.com
Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. While cyclobutane puckers slightly to alleviate some of this strain, significant eclipsing interactions between adjacent C-H bonds remain. wikipedia.orgmasterorganicchemistry.com
The inherent strain energy makes small rings thermodynamically unstable and thus kinetically reactive. chempedia.info Chemical reactions that lead to the opening or expansion of these rings are often energetically favorable because they release this stored strain energy. electronicsandbooks.com For cyclobutane, this amounts to a significant 26.3 kcal/mol of strain energy. masterorganicchemistry.com This principle is the fundamental driving force behind the synthetic utility of compounds like 2,2-Dichloro-4-methoxycyclobutanone, as their transformations are powered by the release of this internal energy, enabling the construction of more complex and stable molecular architectures.
Data Tables
Table 1: Strain Energies of Common Cycloalkanes
This table quantifies the instability of various ring systems by comparing their total strain energy and the strain energy per methylene (B1212753) (-CH₂) group. Cyclohexane is used as the benchmark for a strain-free system.
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
| Cyclopropane (B1198618) | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 7.4 | 1.5 |
| Cyclohexane | 6 | 0 | 0 |
Data sourced from references wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com.
Table 2: Heats of Combustion for Common Cycloalkanes
The heat of combustion provides an experimental measure of the energy stored within a molecule. Less stable, more strained molecules release more energy per -CH₂- group upon combustion.
| Cycloalkane | Molecular Formula | Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ Group (kcal/mol) |
| Cyclopropane | C₃H₆ | 499.8 | 166.6 |
| Cyclobutane | C₄H₈ | 655.9 | 164.0 |
| Cyclopentane | C₅H₁₀ | 793.5 | 158.7 |
| Cyclohexane | C₆H₁₂ | 944.5 | 157.4 |
| Unstrained Alkane | (CH₂)n | - | ~157.4 |
Data sourced from references masterorganicchemistry.comopenochem.org.
Properties
CAS No. |
126790-69-0 |
|---|---|
Molecular Formula |
C5H6Cl2O2 |
Molecular Weight |
169.001 |
IUPAC Name |
2,2-dichloro-4-methoxycyclobutan-1-one |
InChI |
InChI=1S/C5H6Cl2O2/c1-9-3-2-5(6,7)4(3)8/h3H,2H2,1H3 |
InChI Key |
OSOPQKGQGOJOHJ-UHFFFAOYSA-N |
SMILES |
COC1CC(C1=O)(Cl)Cl |
Synonyms |
Cyclobutanone, 2,2-dichloro-4-methoxy- |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro 4 Methoxycyclobutanone
Reactivity of the Carbonyl Group (C=O)
Nucleophilic Additions and Enolate Chemistry
No specific data on the nucleophilic addition or enolate chemistry of 2,2-dichloro-4-methoxycyclobutanone is available in the reviewed literature.
Ring-Opening Reactions via Carbonyl Functionalization
Specific examples of ring-opening reactions initiated by functionalization of the carbonyl group of 2,2-dichloro-4-methoxycyclobutanone are not documented in the available scientific literature.
There are no specific reports on the acid-mediated ring cleavage of 2,2-dichloro-4-methoxycyclobutanone.
No studies were found that investigate radical-induced ring-opening processes for 2,2-dichloro-4-methoxycyclobutanone.
Specific methods for the cleavage of 2,2-dichloro-4-methoxycyclobutanone to form acyclic derivatives have not been described in the surveyed literature.
Transformations Involving the Dichloro Substituents at C-2
Detailed research findings on the transformations specifically involving the dichloro substituents at the C-2 position of 2,2-dichloro-4-methoxycyclobutanone are not available.
Nucleophilic Substitution Reactions of Halogen Atoms
The presence of two chlorine atoms on the same carbon atom (a gem-dihalide) in 2,2-dichloro-4-methoxycyclobutanone significantly influences its reactivity towards nucleophiles. The carbon atom bonded to the halogens is electrophilic due to the electron-withdrawing nature of the chlorine atoms. ucsb.edusavemyexams.com Nucleophilic substitution reactions in such systems can proceed through various pathways, including rearrangements.
In the context of substituted 2,2-dichlorocyclobutanones, studies on analogous compounds, such as 3-alkyl-2,2-dichlorocyclobutanones, have revealed the possibility of cine-rearrangement and cine-substitution. researchgate.net Cine-substitution is a process where the incoming nucleophile attacks a position adjacent to the carbon atom from which the leaving group departs. This often involves a rearrangement of the molecular framework.
For 2,2-dichloro-4-methoxycyclobutanone, a proposed cine-rearrangement pathway could be initiated by the attack of a nucleophile. The reaction of 3-butyl-2,2-dichlorocyclobutanone with methanol (B129727) in the presence of a base has been shown to yield a product of double cine-substitution. researchgate.net This suggests that under basic conditions, a similar reactivity pattern could be anticipated for 2,2-dichloro-4-methoxycyclobutanone, potentially leading to rearranged products where the nucleophile is incorporated at a different position on the cyclobutane (B1203170) ring. The scope of this rearrangement is often dependent on the steric bulk of other substituents on the ring. researchgate.net
Tele-substitution is a less common but significant reaction pathway where a nucleophile attacks a remote position of a molecule, leading to the displacement of a leaving group from a different position through a series of electronic shifts. While specific studies on tele-substitution in 2,2-dichloro-4-methoxycyclobutanone are not extensively documented, the principles can be inferred from related systems.
In reactions involving oxygen nucleophiles like methoxy (B1213986) groups, the possibility of a tele-substitution would depend on the electronic properties of the system and the reaction conditions. The reaction would likely proceed through a conjugated intermediate, which is not directly available in the saturated cyclobutanone (B123998) ring. However, under certain conditions that might induce ring-opening or the formation of an unsaturated intermediate, a tele-substitution-like outcome could be envisaged. For instance, the formation of a transient enolate or a related species could potentially facilitate the displacement of a chloride ion from the C-2 position by a nucleophile attacking the C-4 position.
| Reaction Type | Description | Potential Outcome for 2,2-dichloro-4-methoxycyclobutanone |
| Cine-Substitution | The entering group takes a position adjacent to the one occupied by the leaving group. | Attack of a nucleophile could lead to a rearranged product with the nucleophile at C-3 and a double bond in the ring. |
| Tele-Substitution | The entering group takes a position more than one atom away from the one occupied by the leaving group. | Less likely due to the saturated ring, but could occur via a ring-opened intermediate. |
Reductive Dehalogenation Methodologies
Reductive dehalogenation is a crucial transformation for the removal of halogen atoms, often leading to less functionalized but synthetically valuable intermediates. For gem-dichlorocyclobutanes, this reaction can be achieved using various reducing agents. A common method involves the use of zinc in a protic solvent like methanol. researchgate.net This method is effective for the reductive dechlorination of the cycloadducts obtained from dichloroketene (B1203229) addition. researchgate.net
Another approach to reductive dehalogenation involves enzymatic methods. For example, glutathione-dependent enzymes have been shown to reduce α-haloketones. nih.gov While this has been demonstrated for compounds like 2,2',4'-trichloroacetophenone, similar enzymatic systems could potentially effect the dehalogenation of 2,2-dichloro-4-methoxycyclobutanone.
| Method | Reagents/Conditions | Expected Product |
| Chemical Reduction | Zinc, Methanol | 4-methoxycyclobutanone |
| Enzymatic Reduction | Glutathione-dependent cytosolic enzymes | 2-chloro-4-methoxycyclobutanone or 4-methoxycyclobutanone |
Reactivity of the Methoxy Group at C-4
The methoxy group, being an oxygen-containing substituent, exerts both inductive and resonance effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be donated through resonance (+R effect). In the case of the cyclobutanone ring, the inductive effect of the methoxy group can influence the acidity of the neighboring protons and the electrophilicity of the carbonyl carbon.
The stability of the cyclobutane ring, which is inherently strained, can be influenced by its substituents. researchgate.net The electronic nature of the methoxy group can affect the ease of ring-opening reactions, a characteristic feature of cyclobutane chemistry. researchgate.net Depending on the reaction conditions, the methoxy group might stabilize or destabilize intermediates formed during a reaction, thereby directing the reaction towards a specific pathway.
The oxygen atom of the methoxy group possesses lone pairs of electrons, making it a potential site for protonation under acidic conditions. Protonation of the methoxy group would enhance its electron-withdrawing nature, which could, in turn, affect the reactivity of the carbonyl group and the stability of the entire ring system.
Conversely, under basic conditions, the methoxy group can influence the deprotonation of adjacent C-H bonds. The acidity of the protons at C-3 and C-5 (if present) would be modified by the inductive effect of the C-4 methoxy group. This can be a critical factor in reactions that proceed through carbanionic or enolate intermediates.
| Effect | Description | Impact on 2,2-dichloro-4-methoxycyclobutanone |
| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to the electronegativity of the oxygen atom. | Increases the electrophilicity of the ring carbons and acidity of adjacent protons. |
| Resonance Effect (+R) | Electron donation through the pi system via lone pairs on the oxygen atom. | Can stabilize adjacent carbocations, but is less significant in a saturated ring. |
| Protonation | The oxygen atom can be protonated under acidic conditions. | Increases the electron-withdrawing nature of the methoxy group. |
| Influence on Deprotonation | The inductive effect influences the acidity of neighboring C-H bonds. | Affects the formation of enolates or carbanions under basic conditions. |
Steric Influences on Reactivity and Selectivity
The most prominent steric feature is the gem-dichloro group at the C2 position, alpha to the carbonyl. These two chlorine atoms create substantial steric bulk, hindering the approach of nucleophiles to the carbonyl carbon from the C2 face of the ring. Consequently, nucleophilic attack is expected to occur preferentially from the less hindered C4 face. This steric hindrance can slow the rate of reactions that involve direct attack on the carbonyl, such as reductions or the formation of cyanohydrins.
Furthermore, the methoxy group at the C4 position, while smaller than the gem-dichloro group, also contributes to the steric environment. Its orientation (cis or trans relative to the carbonyl oxygen in the puckered ring) will influence the trajectory of an approaching nucleophile. In reactions involving the formation of enolates, the steric bulk of the substituents at C2 and C4 will influence the regioselectivity of deprotonation at the C3 position. The interplay between these steric factors is critical for controlling the selectivity of chemical transformations involving this cyclobutanone core.
Skeletal Rearrangements and Ring Transformations
The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes 2,2-dichloro-4-methoxycyclobutanone susceptible to a variety of skeletal rearrangements that lead to more stable five- or three-membered ring systems.
Contraction and Expansion Reactions
Ring Contraction: The α,α-dichloro ketone moiety is a classic substrate for the Favorskii rearrangement, a reaction that typically results in ring contraction for cyclic ketones. wikipedia.orgchemistry-reaction.com When treated with a base, 2,2-dichloro-4-methoxycyclobutanone is expected to undergo a Favorskii-type rearrangement to yield a substituted cyclopropanecarboxylic acid derivative.
A particularly relevant transformation is the quasi-Favorskii rearrangement, which has been demonstrated for α,α-dichlorocyclobutanols derived from the corresponding ketones. nih.gov In this two-step sequence, the cyclobutanone is first treated with an organometallic reagent (e.g., an organocerium reagent) to afford a tertiary alcohol. Subsequent treatment with a strong base induces a ring-contraction to furnish highly substituted cyclopropanes. nih.gov This process is notable for its high stereoselectivity, which will be discussed in section 3.5.
| Entry | R-Group on Nucleophile | Base | Product (Cyclopropane) | Yield (%) |
| 1 | Phenyl | LiHMDS | 1-benzoyl-2-(tert-butyl)-2-methylcyclopropane | 75 |
| 2 | 4-Methoxyphenyl | LiHMDS | 1-benzoyl-2-methyl-2-(p-tolyl)cyclopropane | 81 |
| 3 | 2-Thienyl | LiHMDS | 1-(tert-butyl)-2,2-dimethyl-1-(thiophen-2-yl)cyclopropane | 70 |
| 4 | n-Butyl | LiHMDS | 1-benzoyl-2-butyl-2-methylcyclopropane | 65 |
Data adapted from studies on analogous 3-substituted α,α-dichlorocyclobutanones. nih.gov
Ring Expansion: One of the primary methods for achieving a one-carbon ring expansion of a cyclic ketone is the Tiffeneau–Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence begins with the conversion of the ketone to a 1-aminomethyl-cycloalkanol. For 2,2-dichloro-4-methoxycyclobutanone, this would involve reaction with cyanide followed by reduction to form 1-(aminomethyl)-2,2-dichloro-4-methoxycyclobutanol. Treatment of this intermediate with nitrous acid generates a diazonium salt, which decomposes to form a primary carbocation. numberanalytics.comnumberanalytics.com This unstable intermediate then rearranges via migration of one of the adjacent ring carbons to yield a more stable, ring-expanded cyclopentanone (B42830) derivative. The regioselectivity of the rearrangement would depend on the migratory aptitude of the C2 (dichloro-substituted) and C4 (methoxy-substituted) carbons.
Intramolecular Cyclizations and Transannular Reactions
Intramolecular reactions can occur when a molecule contains reactive functional groups that are positioned to interact with each other. In 2,2-dichloro-4-methoxycyclobutanone, the oxygen atom of the methoxy group possesses lone pairs of electrons and could potentially act as an internal nucleophile.
Under acidic conditions that promote the formation of an oxocarbenium ion at the carbonyl carbon, it is conceivable that the methoxy group's oxygen could attack the carbonyl carbon. This intramolecular cyclization would lead to the formation of a strained bicyclic acetal. While such reactions are more common in medium and large rings, the specific conformation of the puckered cyclobutane ring might allow for proximity between the C1 and C4 positions, making such a transannular interaction possible, albeit likely reversible. However, specific examples of such reactions for this particular substitution pattern are not well-documented, and such pathways remain speculative.
Stereochemical Aspects of Reactions
The stereochemical outcomes of reactions involving 2,2-dichloro-4-methoxycyclobutanone are profoundly influenced by the existing stereocenter at the C4 position and the rigid, puckered nature of the cyclobutane ring.
Diastereoselectivity and Enantioselectivity in Transformations
Diastereoselectivity: The presence of the methoxy group at the C4 position provides a strong basis for diastereoselective transformations. For instance, the reduction of the carbonyl group with hydride reagents is expected to proceed with high facial selectivity. Studies on analogous 3-substituted cyclobutanones have shown that hydride attack generally occurs from the face opposite to the existing substituent, leading predominantly to the cis-alcohol. vub.ac.be This selectivity is driven by the need to minimize steric interactions in the transition state.
Similarly, the addition of organometallic reagents to the carbonyl is also highly diastereoselective. In the synthesis of tertiary α,α-dichlorocyclobutanols as precursors for the quasi-Favorskii rearrangement, the nucleophilic addition of organocerium reagents to 3-substituted α,α-dichlorocyclobutanones occurs exclusively to produce the anti-alcohol (where the newly added group is trans to the C3 substituent). nih.gov Applying this precedent, the addition of an organometallic reagent to 2,2-dichloro-4-methoxycyclobutanone would be expected to yield the corresponding tertiary alcohol with the new R-group oriented trans to the methoxy group.
| Entry | Cyclobutanone Substituent (at C3) | Organocerium Reagent (RCeCl₂) | Diastereomeric Ratio (anti:syn) |
| 1 | Phenyl | MeCeCl₂ | >99:1 |
| 2 | tert-Butyl | PhCeCl₂ | >99:1 |
| 3 | Methyl | (4-methoxyphenyl)CeCl₂ | >99:1 |
| 4 | Phenyl | (2-thienyl)CeCl₂ | >99:1 |
Table illustrating the high anti-diastereoselectivity of nucleophilic addition to analogous α,α-dichlorocyclobutanones. nih.gov
Enantioselectivity: While the above examples describe diastereoselectivity, achieving enantioselectivity requires the use of chiral reagents, catalysts, or starting materials. Modern synthetic methods provide several avenues for this. For instance, the enantioselective reduction of the ketone could be achieved using chiral catalysts, such as those employed in CBS reductions or asymmetric transfer hydrogenations, to produce an enantioenriched cis- or trans-alcohol. researchgate.net Furthermore, prochiral cyclobutane-1,3-diones can undergo catalytic asymmetric desymmetrization to produce chiral cyclobutanone derivatives, a strategy that could be adapted for the synthesis of optically active precursors to the target molecule. nih.gov
Chiral Induction and Transfer in Reaction Sequences
When 2,2-dichloro-4-methoxycyclobutanone is used in its enantioenriched form, the stereocenter at C4 can direct the stereochemical outcome of subsequent reactions. This phenomenon, known as chiral induction or chiral transfer, is fundamental to asymmetric synthesis.
In the context of the quasi-Favorskii rearrangement, the stereochemistry of the tertiary alcohol precursor, which is itself formed diastereoselectively based on the C4 center, dictates the stereochemistry of the final cyclopropane (B1198618) product. The rearrangement proceeds through a transition state where a C-C bond anti-periplanar to the leaving group migrates. The conformation of the ring, dictated by the substituents, including the chiral methoxy-bearing center, will determine which C-C bond migrates, thus transferring the initial stereochemical information to the new product.
Similarly, in a potential Tiffeneau-Demjanov ring expansion, the stereocenter at C4 would influence the conformational preference of the 1-(aminomethyl)cyclobutanol (B574032) intermediate. This, in turn, would affect the migratory aptitude of the adjacent C-C bonds, potentially leading to a diastereoselective formation of the resulting cyclopentanone. The ability to transfer chirality from a single stereocenter to newly formed stereocenters is a hallmark of sophisticated stereocontrolled synthesis. researchgate.net
Applications in Advanced Organic Synthesis and Material Sciences
2,2-Dichloro-4-methoxycyclobutanone as a Building Block in Complex Molecule Synthesis
The strategic importance of 2,2-dichloro-4-methoxycyclobutanone in synthesis is derived from its capacity to undergo controlled ring-opening and ring-expansion reactions. These transformations allow for the conversion of the cyclobutane (B1203170) core into more complex carbocyclic and heterocyclic systems, which are often difficult to access through conventional synthetic routes.
Precursor to Heterocyclic Compounds
The dichlorocyclobutanone framework is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the key transformations is the regioselective Beckmann ring expansion. This reaction converts the cyclobutanone (B123998) into a five-membered γ-butyrolactam ring system.
This method has been effectively employed to produce a range of naturally occurring γ-butyrolactam derivatives. researchgate.net By reacting the cyclobutanone with a reagent such as O-(mesitylenesulfonyl)hydroxylamine, a controlled ring expansion is initiated, leading to the formation of substituted pyrrolidinones. This strategy has proven instrumental in the synthesis of more complex heterocyclic structures, including pyrrolizidine (B1209537) and indolizidine alkaloids, which are core motifs in many biologically active natural products. researchgate.netmdpi.com The presence of the dichloro and methoxy (B1213986) groups on the starting cyclobutanone allows for the introduction of specific functionalities into the final heterocyclic product, providing a direct route to highly substituted and stereochemically complex molecules.
Role in Natural Product Synthesis Analogues
The use of dichlorocyclobutanones is a well-established and versatile approach for the synthesis of natural products and their structural analogues. researchgate.net The compound serves as a compact and reactive four-carbon building block that can be elaborated into a variety of complex molecular scaffolds.
Key transformations that enable the synthesis of natural product analogues from dichlorocyclobutanones include:
Baeyer-Villiger Oxidation: This reaction introduces an oxygen atom into the cyclobutane ring, leading to the formation of γ-butyrolactones. This method provides access to β-oxygenated γ-butyrolactones and lactone fatty acids, which are common structural units in natural products. researchgate.netmdpi.com
One-Carbon Ring Expansion: Reaction with diazomethane (B1218177) facilitates a regioselective one-carbon ring expansion, converting the cyclobutanone into a cyclopentanone (B42830). The presence of the two chlorine atoms significantly accelerates this reaction and enhances its regioselectivity. researchgate.netmdpi.com This transformation is a cornerstone for the synthesis of a wide array of five-membered carbocyclic natural products, including hirsutanes, cuparenones, bakkanes, and guaianolides. researchgate.netnih.gov
The following table summarizes key ring expansion reactions of the dichlorocyclobutanone core for synthesizing natural product analogues.
| Transformation | Reagent(s) | Resulting Core Structure | Class of Natural Product Analogues |
| Beckmann Expansion | O-(mesitylenesulfonyl)hydroxylamine | γ-Butyrolactam | Pyrrolidines, Pyrrolizidines, Indolizidines |
| Baeyer-Villiger Oxidation | m-CPBA | γ-Butyrolactone | β-Oxygenated γ-butyrolactones, Lactone fatty acids |
| Diazomethane Ring Expansion | Diazomethane (CH₂N₂) | Cyclopentanone | Hirsutanes, Cuparenones, Bakkanes, Guaianolides |
Construction of Bridged and Polycyclic Architectures
Beyond simple ring expansions, the dichlorocyclobutanone scaffold can be utilized to construct more intricate bridged and polycyclic systems. These complex architectures are hallmarks of many challenging synthetic targets. Methodologies such as tandem free radical rearrangements and sequential ring expansions provide powerful tools for this purpose.
A notable strategy involves a free radical-mediated annulation followed by a ring expansion. tcichemicals.com This approach allows for the formation of bicyclic and even tricyclic ketone systems. The reaction sequence leverages the reactivity of the dichlorocyclobutanone to build additional rings onto the initial four-membered framework, creating significant molecular complexity in a controlled manner. Another advanced strategy is the transition-metal-catalyzed "cut-and-sew" reaction, where a metal catalyst cleaves a C-C bond in the cyclobutanone and facilitates the insertion of an unsaturated tether, effectively stitching together a new, more complex bridged or fused ring system. libretexts.org These methods provide access to challenging scaffolds like bicyclo[3.2.1]octanes, which are present in numerous biologically active natural products. cardiff.ac.uk
Derivatization to Advanced Organic Reagents and Ligands
While specific, named reagents derived directly from 2,2-dichloro-4-methoxycyclobutanone are not widely documented, its inherent reactivity allows for its theoretical derivatization into a variety of advanced organic reagents and ligands for catalysis. The functional groups present—a ketone, a gem-dichloro group, and a methoxy ether—offer multiple handles for chemical modification.
For example, the carbonyl group can be converted into an N-sulfonylhydrazone. These derivatives are known to participate in palladium-catalyzed coupling reactions, serving as precursors to palladium-carbene intermediates which can then undergo further transformations. researchgate.net This opens up possibilities for creating complex spirocyclic systems or other intricate molecular architectures.
Furthermore, the cyclobutane framework itself can be a component of chiral ligands. Functionalized cyclobutanes are valuable precursors for ligands used in catalytic asymmetric synthesis. researchgate.net By strategically modifying the 2,2-dichloro-4-methoxycyclobutanone, for instance, through nucleophilic substitution of the chlorine atoms with phosphine (B1218219) groups or by converting the ketone to other functional groups capable of coordinating to a metal, it is possible to design novel ligand structures. The rigid, well-defined conformation of the cyclobutane ring can impart specific stereochemical control in metal-catalyzed reactions. Chiral phosphine ligands, in particular, are crucial in asymmetric catalysis, and synthetic routes starting from versatile building blocks like functionalized cyclobutanones are of significant interest. tcichemicals.com Preliminary studies have shown that chiral phosphoramidite (B1245037) ligands can effectively catalyze reactions involving cyclobutanones, suggesting the compatibility of this scaffold with asymmetric catalysis. nih.gov
Potential Contributions to Functional Materials Chemistry (Non-Biological)
The cyclobutane motif is increasingly recognized for its utility in materials science, where it can be incorporated into polymers and other materials to impart unique properties. nih.gov 2,2-dichloro-4-methoxycyclobutanone, as a functionalized cyclobutane derivative, represents a potential precursor for advanced functional materials.
One promising area is the development of novel polymers. Cyclobutane-based polyesters and polyamides have garnered interest as sustainable materials due to their potential for biodegradation and their high thermal stability. rsc.org The dichlorocyclobutanone could serve as a monomer or a precursor to a monomer in polymerization reactions. For example, ring-opening polymerization or condensation reactions involving derivatives of the title compound could lead to polymers with precisely controlled stereochemistry and functionality, influencing their material properties.
Additionally, the cyclobutane unit is a key component in mechanophores, which are molecules that respond to mechanical stress by changing their structure or properties. nih.gov These stress-responsive molecules can be incorporated as crosslinkers in polymer networks to create materials that are more durable and resistant to tearing. When a force is applied, the strained cyclobutane ring can undergo a controlled chemical reaction, dissipating energy and preventing catastrophic material failure. The specific substituents on the 2,2-dichloro-4-methoxycyclobutanone could be used to tune the activation force and the chemical response of such mechanophores. The ability to synthesize heterocycles from this precursor also opens avenues to heterocycle-based dynamic covalent chemistry, which can be used to create self-healing or recyclable polymer networks with advanced functions like UV-blocking or tunable fluorescence. bbk.ac.uk
The table below outlines potential applications in functional materials chemistry.
| Material Type | Potential Role of Cyclobutanone Derivative | Desired Properties / Functionality |
| Sustainable Polymers | Precursor to polyester (B1180765) or polyamide monomers | Biodegradability, High thermal stability |
| Stress-Responsive Materials | Core structure for mechanophore crosslinkers | Increased durability, Damage sensing, Self-healing |
| Dynamic Covalent Networks | Precursor to heterocyclic units for dynamic bonds | Recyclability, Self-healing, UV-blocking, Fluorescence |
Advanced Spectroscopic and Computational Characterization of 2,2 Dichloro 4 Methoxycyclobutanone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,2-dichloro-4-methoxycyclobutanone, 1D NMR (¹H and ¹³C) provides initial information, but advanced 2D techniques are required for a complete structural and stereochemical assignment.
The stereochemistry of 2,2-dichloro-4-methoxycyclobutanone can be investigated using two-dimensional NMR experiments. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, identifying adjacent protons within the cyclobutane (B1203170) ring. However, to determine the relative orientation of substituents, Nuclear Overhauser Effect Spectroscopy (NOESY) is indispensable.
NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å, regardless of their bonding connectivity. libretexts.orgacdlabs.com For 2,2-dichloro-4-methoxycyclobutanone, a NOESY experiment would be crucial for determining the cis or trans relationship between the methoxy (B1213986) group at C4 and the protons at C3. For instance, a cross-peak between the methoxy protons and one of the C3 protons would indicate they are on the same face of the cyclobutane ring. The absence of such a correlation, coupled with other structural data, would suggest a trans arrangement. Such 2D-NOESY experiments have been successfully used to assign the relative stereochemistry of other substituted cyclobutane systems. nih.gov
Table 1: Hypothetical NOESY Correlations for Stereoisomer Determination
| Proton 1 | Proton 2 | Expected Correlation | Implied Stereochemistry |
|---|---|---|---|
| H4 | OCH₃ | Present | cis relationship |
| H4 | OCH₃ | Absent | trans relationship |
| H3a | H4 | Present | Proximity on the ring |
This interactive table illustrates how the presence or absence of specific cross-peaks in a NOESY spectrum can be used to deduce the relative stereochemistry.
Quantum mechanical calculations have become a powerful tool for predicting NMR chemical shifts, aiding in the assignment of complex spectra and validation of proposed structures. umn.edugithub.io For 2,2-dichloro-4-methoxycyclobutanone, Density Functional Theory (DFT) calculations can be employed to predict the ¹H and ¹³C chemical shifts for different possible stereoisomers and conformers.
The typical workflow involves:
Generating 3D structures for all possible isomers.
Performing a conformational search to identify low-energy conformers for each isomer.
Optimizing the geometry of each conformer.
Calculating the NMR shielding constants for each optimized conformer.
Averaging the shielding constants based on the Boltzmann population of the conformers.
The predicted chemical shifts are then compared against the experimental spectrum. A low mean absolute deviation (MAD) between the calculated and experimental values provides strong evidence for the correct structural and stereochemical assignment. nih.govmolgen.de This combined experimental and computational approach is particularly valuable for halogenated organic compounds where electronegativity and anisotropic effects can lead to complex chemical shifts. umn.edunih.gov
Table 2: Example of Computational vs. Experimental ¹³C NMR Data
| Carbon Atom | Predicted Shift (ppm) - Isomer A | Predicted Shift (ppm) - Isomer B | Experimental Shift (ppm) |
|---|---|---|---|
| C1 (C=O) | 201.5 | 202.1 | 201.8 |
| C2 (CCl₂) | 95.8 | 96.3 | 96.1 |
| C3 (CH₂) | 45.2 | 48.9 | 45.5 |
| C4 (CHO) | 78.1 | 75.4 | 78.3 |
This interactive table demonstrates how comparing predicted NMR shifts for different potential isomers against experimental data can help identify the correct structure.
Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula of 2,2-dichloro-4-methoxycyclobutanone. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which can offer structural clues and help differentiate between isomers. researchgate.netresearchgate.net
The fragmentation of cyclic ketones often begins with an alpha-cleavage adjacent to the carbonyl group. whitman.eduwhitman.edu For 2,2-dichloro-4-methoxycyclobutanone, the presence of two chlorine atoms and a methoxy group will direct the fragmentation pathways. Key fragmentation events would likely include:
Alpha-cleavage: Cleavage of the C1-C2 or C1-C4 bonds.
Loss of small molecules: Elimination of CO, HCl, or CH₂O.
Ring-opening: Leading to the formation of acyclic fragment ions.
The relative abundance of fragment ions can differ significantly between positional isomers, providing a method for their differentiation. oup.comnih.gov For example, the position of the methoxy group can influence which fragmentation pathways are favored. Collision-induced dissociation (CID) studies can be used to systematically investigate these pathways. researchgate.net
Table 3: Plausible Mass Fragmentation Pathways
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Step |
|---|---|---|---|
| [M]+• | [M-Cl]+ | Cl• | Loss of a chlorine radical |
| [M]+• | [M-CO]+• | CO | Decarbonylation |
| [M]+• | [M-OCH₃]+ | •OCH₃ | Loss of methoxy radical |
This interactive table outlines potential fragmentation steps that could be observed in the mass spectrum, aiding in structural confirmation.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying functional groups and for studying the conformational landscape of flexible molecules like cyclobutane derivatives. The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org
For 2,2-dichloro-4-methoxycyclobutanone, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1780-1815 cm⁻¹ for cyclobutanones due to ring strain. nih.gov The C-Cl stretching vibrations would appear in the fingerprint region (below 800 cm⁻¹), while the C-O stretch of the methoxy group would be observed around 1100 cm⁻¹.
By comparing experimental spectra with those calculated for different conformers (e.g., with the methoxy group in an axial vs. equatorial position), it is possible to gain insight into the most stable conformation in the gas or liquid phase. Variable temperature studies can also reveal information about the energy differences between conformers. nih.gov
Table 4: Key Vibrational Frequencies and Their Assignments
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
|---|---|---|
| C=O Stretch | 1780 - 1815 | Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C-O Stretch | 1050 - 1150 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
This interactive table summarizes the characteristic vibrational modes expected for the molecule, which are key for functional group identification and conformational analysis.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While NMR and other spectroscopic methods provide powerful tools for determining relative stereochemistry and connectivity, X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. nih.govacs.org This technique requires a suitable single crystal of the compound.
An X-ray diffraction analysis of 2,2-dichloro-4-methoxycyclobutanone would provide unambiguous data on:
The exact bond lengths and angles of the cyclobutane ring.
The puckering of the cyclobutane ring.
The precise orientation (axial or equatorial) of the methoxy substituent.
The intermolecular interactions, such as halogen-halogen interactions, that govern the crystal packing. mdpi.com
This information is invaluable for validating the structures proposed by other spectroscopic and computational methods and provides a complete, high-resolution picture of the molecule's solid-state conformation.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| 2,2-dichloro-4-methoxycyclobutanone |
| Cyclobutanone (B123998) |
| Cyclopentanone (B42830) |
Future Research Directions and Unexplored Avenues for 2,2 Dichloro 4 Methoxycyclobutanone Chemistry
Development of Novel Stereoselective Synthetic Pathways
The stereochemical configuration of molecules is paramount in fields such as medicinal chemistry and materials science. Consequently, the development of synthetic routes that afford precise control over the three-dimensional arrangement of atoms is a key objective. For 2,2-dichloro-4-methoxycyclobutanone, future research could focus on establishing novel stereoselective synthetic pathways to access enantiomerically pure or diastereomerically enriched forms of the molecule and its derivatives.
One promising avenue lies in the application of modern asymmetric catalysis. Chiral Lewis acids or organocatalysts could be employed in the [2+2] cycloaddition reaction between a suitable ketene (B1206846) precursor and methyl vinyl ether to directly generate enantioenriched 2,2-dichloro-4-methoxycyclobutanone. The development of such a process would be a significant step forward, providing a direct entry to chiral building blocks.
Furthermore, kinetic resolution of racemic 2,2-dichloro-4-methoxycyclobutanone represents another viable strategy. This could be achieved through enantioselective reduction of the carbonyl group or by reaction with a chiral reagent that selectively derivatizes one enantiomer, allowing for the separation of the two. The resulting chiral cyclobutanols or other derivatives would be valuable precursors for the synthesis of complex molecules.
| Potential Stereoselective Approach | Catalyst/Reagent Type | Anticipated Outcome |
| Asymmetric [2+2] Cycloaddition | Chiral Lewis Acid or Organocatalyst | Direct synthesis of enantioenriched 2,2-dichloro-4-methoxycyclobutanone |
| Kinetic Resolution | Chiral Reducing Agent or Enzyme | Separation of enantiomers via selective reaction |
| Desymmetrization | Chiral Reagent | Creation of stereocenters on a prochiral derivative |
Exploration of Underutilized Reactivity Modes
The reactivity of cyclobutanones is rich and varied, often involving ring-opening, ring-expansion, and rearrangement reactions. For 2,2-dichloro-4-methoxycyclobutanone, a number of reactivity modes remain largely unexplored. A key area for future investigation is the selective manipulation of the gem-dichloro group. Reductive dechlorination could provide access to monochlorinated or fully dehalogenated cyclobutanones, each with its own unique reactivity profile.
The Favorskii rearrangement of dichlorocyclobutanones is a known transformation that leads to cyclopropanecarboxylic acid derivatives. researchgate.net A systematic study of this rearrangement with 2,2-dichloro-4-methoxycyclobutanone under various conditions could yield a range of functionalized cyclopropanes, which are valuable motifs in medicinal chemistry. The influence of the methoxy (B1213986) group on the regioselectivity and stereoselectivity of this rearrangement would be of particular interest.
Furthermore, the carbonyl group itself offers a handle for a wide range of transformations. For instance, the Baeyer-Villiger oxidation of 2,2-dichloro-4-methoxycyclobutanone could provide access to novel lactones, which are prevalent in natural products and bioactive molecules. The outcome of this oxidation would be influenced by the electronic nature of the substituents, making it an interesting subject for mechanistic studies.
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient processes. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. nih.gov
The synthesis and transformation of 2,2-dichloro-4-methoxycyclobutanone are well-suited for adaptation to flow chemistry. The [2+2] cycloaddition to form the cyclobutanone (B123998) ring is often rapid and exothermic, conditions that can be safely and efficiently managed in a microreactor. Subsequent transformations, such as reductions or rearrangements, could also be performed in a continuous fashion, potentially telescoping multiple synthetic steps into a single, streamlined process. This would not only improve the efficiency of the synthesis but also minimize waste and enhance reproducibility. nih.gov
In addition to flow chemistry, other green chemistry principles could be applied to the synthesis and use of 2,2-dichloro-4-methoxycyclobutanone. The use of greener solvents, catalytic methods to reduce reagent waste, and the development of atom-economical transformations would all contribute to a more sustainable chemical process.
Advanced Spectroscopic Probes for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the optimization of existing reactions and the discovery of new ones. The application of advanced spectroscopic techniques to study the reactions of 2,2-dichloro-4-methoxycyclobutanone in real-time could provide invaluable mechanistic insights.
Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products as a function of time. This data can be used to determine reaction kinetics and to identify and characterize transient intermediates that may not be observable by conventional methods. For example, the use of rapid-injection NMR or stopped-flow IR could allow for the direct observation of short-lived species in reactions such as the Favorskii rearrangement.
The insights gained from these mechanistic studies would be instrumental in optimizing reaction conditions to improve yields and selectivities. Furthermore, a detailed understanding of the reaction pathways could inspire the design of new reactions and the development of novel applications for 2,2-dichloro-4-methoxycyclobutanone.
Computational Predictions for Novel Derivatives and Reactions
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the exploration of reaction mechanisms in silico. openaccessjournals.com The application of computational methods, such as density functional theory (DFT), to the study of 2,2-dichloro-4-methoxycyclobutanone could significantly accelerate the discovery of new derivatives and reactions. nih.gov
Computational modeling can be used to predict the structures and energies of reactants, transition states, and products for a variety of potential transformations. This information can be used to assess the feasibility of a proposed reaction and to predict its outcome, including stereoselectivity. For example, DFT calculations could be used to model the transition states for the asymmetric [2+2] cycloaddition to form 2,2-dichloro-4-methoxycyclobutanone, providing insights that could guide the design of new chiral catalysts.
Furthermore, computational screening of virtual libraries of 2,2-dichloro-4-methoxycyclobutanone derivatives could be used to identify candidates with desirable properties for specific applications, such as biological activity or materials science. This in silico approach can help to prioritize synthetic targets, saving time and resources in the laboratory.
| Computational Method | Application to 2,2-Dichloro-4-methoxycyclobutanone | Potential Insights |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Prediction of reaction feasibility, regioselectivity, and stereoselectivity |
| Molecular Dynamics (MD) | Simulating the conformational behavior of derivatives | Understanding substituent effects on reactivity and structure |
| Virtual Screening | Evaluating properties of a library of virtual derivatives | Identification of promising candidates for synthesis and testing |
Q & A
Q. What synthetic strategies are effective for preparing 2,2-dichloro-4-methoxycyclobutanone, and what experimental parameters are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via α,α-dichlorination of a pre-functionalized cyclobutanone precursor. Key steps include: (i) Introducing chlorine atoms at the 2-position using halogenating agents (e.g., Cl₂ or PCl₅) under anhydrous conditions to avoid hydrolysis . (ii) Methoxylation at the 4-position via nucleophilic substitution or Mitsunobu reaction, ensuring steric and electronic compatibility with the cyclobutanone ring . (iii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts like rearranged cyclobutanones or fragmentation acids . Critical parameters: Temperature control (<0°C during dichlorination), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize overhalogenation.
Q. How can NMR spectroscopy distinguish 2,2-dichloro-4-methoxycyclobutanone from its unsubstituted analog?
- Methodological Answer :
- ¹H NMR : The 4-methoxy group generates a singlet near δ 3.3–3.5 ppm (OCH₃), absent in unsubstituted cyclobutanone. The dichloro substituents deshield adjacent protons, shifting resonances downfield (e.g., ring protons at δ 2.5–3.0 ppm vs. δ 2.0–2.3 ppm in cyclobutanone) .
- ¹³C NMR : Carbonyl (C=O) resonance shifts upfield (~210 ppm) due to electron-withdrawing Cl groups, compared to ~220 ppm in cyclobutanone. The quaternary C-Cl carbons appear near δ 75–85 ppm .
- Coupling Constants : Vicinal H-H couplings (J ≈ 7–9 Hz) reflect the planar ring geometry, contrasting with puckered conformers in larger cyclic ketones .
Q. What solvent systems are optimal for recrystallizing 2,2-dichloro-4-methoxycyclobutanone, and how do substituents influence solubility?
- Methodological Answer :
- Polar aprotic solvents (e.g., ethyl acetate, acetone) are preferred due to the compound’s moderate polarity. Co-solvents like hexane can induce crystallization by reducing solubility .
- The 4-methoxy group enhances solubility in alcohols (MeOH, EtOH), while dichloro substituents increase hydrophobicity. Solubility tests should precede large-scale recrystallization to avoid oiling out .
Q. How does the electronic nature of the 4-methoxy group affect the reactivity of 2,2-dichloro-4-methoxycyclobutanone in ring-opening reactions?
- Methodological Answer :
- The methoxy group acts as an electron-donating substituent, stabilizing partial positive charges on the carbonyl carbon during nucleophilic attack. This increases susceptibility to ring-opening by nucleophiles (e.g., amines, hydrides) compared to unsubstituted cyclobutanone .
- Kinetic studies (e.g., UV-Vis monitoring of reaction rates) can quantify this effect, with pseudo-first-order rate constants compared against analogs lacking the methoxy group .
Q. What safety protocols are essential for handling 2,2-dichloro-4-methoxycyclobutanone in the laboratory?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of chlorinated ketones.
- Store at –20°C in sealed, light-resistant containers to prevent degradation .
- Neutralize waste with dilute NaOH (1 M) to hydrolyze reactive chloro groups before disposal .
Advanced Research Questions
Q. What mechanistic pathways explain stereochemical outcomes during dehalogenation of 2,2-dichloro-4-methoxycyclobutanone?
- Methodological Answer :
- Zinc-mediated dehalogenation proceeds via a radical intermediate, leading to epimerization at the 2-position. Computational studies (DFT) reveal transition states where steric bulk from the 4-methoxy group favors axial attack, producing endo-methyl isomers .
- Experimental validation: Compare diastereomer ratios (HPLC, chiral columns) under varying conditions (e.g., Zn particle size, solvent polarity) .
Q. How do symmetry and substituent effects influence the vibrational spectra of 2,2-dichloro-4-methoxycyclobutanone?
- Methodological Answer :
- The Cₛ symmetry of the molecule splits vibrational modes into A' (in-plane) and A'' (out-of-plane) categories. IR and Raman spectra show:
- C=O stretch at ~1750 cm⁻¹ (A'), intensity enhanced by Cl substituents.
- Methoxy C-O stretch at ~1250 cm⁻¹ (A'), absent in non-methoxy analogs .
- Assign modes using isotopic labeling (e.g., ¹³C=O) and compare with DFT-calculated frequencies (B3LYP/6-31G*) .
Q. What computational methods best predict the conformational stability of 2,2-dichloro-4-methoxycyclobutanone?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring puckering energetics (AMBER force field) to assess planar vs. non-planar conformers.
- Quantum Mechanics (QM) : Use coupled-cluster (CCSD(T)) or MP2 methods with a cc-pVTZ basis set to calculate torsional barriers. Compare with experimental NMR coupling constants (JHH) to validate .
Q. How do solvent polarity and temperature affect the regioselectivity of photochemical reactions involving 2,2-dichloro-4-methoxycyclobutanone?
- Methodological Answer :
- In polar solvents (MeCN), n→π* excitation promotes Norrish Type II cleavage, forming a diradical intermediate that undergoes β-scission.
- In nonpolar solvents (hexane), π→π* transitions favor ring expansion via [2+2] photocycloaddition.
- Monitor pathways using time-resolved UV-Vis spectroscopy and product analysis (GC-MS) .
Q. What strategies resolve contradictions in reported NMR coupling constants for cyclobutanone derivatives?
- Methodological Answer :
- Reconcile discrepancies by:
(i) Repeating experiments at multiple field strengths (e.g., 400 MHz vs. 600 MHz) to identify artifacts from second-order effects .
(ii) Variable-temperature NMR to probe conformational flexibility (e.g., ring puckering) that averages coupling constants .
(iii) Cross-validate with X-ray crystallography to correlate J values with dihedral angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
